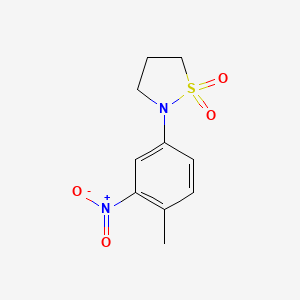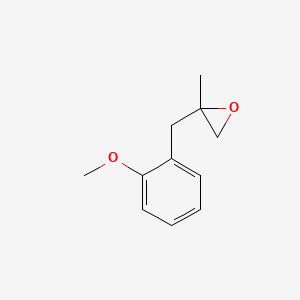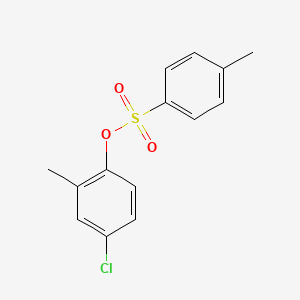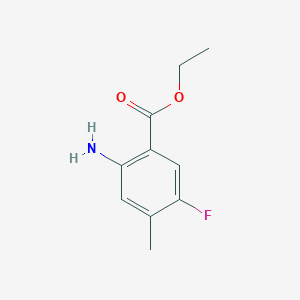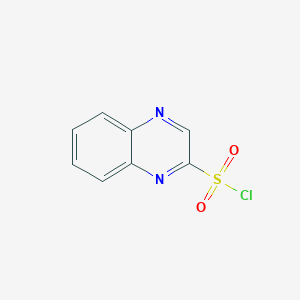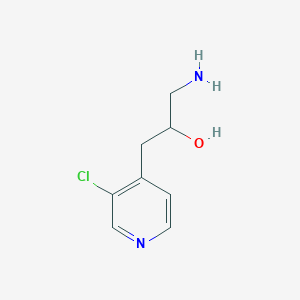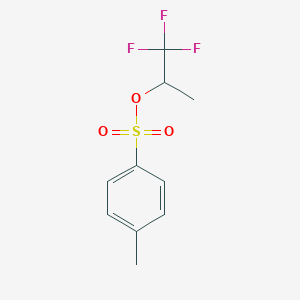
1,1,1-Trifluoropropan-2-yl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H11F3O3S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a propanol backbone, and a 4-methylbenzenesulfonate group. This compound is often used in organic synthesis and various industrial applications due to its reactivity and stability .
Méthodes De Préparation
The synthesis of 1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: It can be reduced to 1,1,1-trifluoropropan-2-ol using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of specialty chemicals and materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the compound, making it highly reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to introduce the trifluoromethyl group into target molecules .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoropropan-2-yl 4-methylbenzenesulfonate can be compared with similar compounds such as:
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate: This compound has a similar trifluoromethyl group but with a trifluoromethanesulfonate group instead of a 4-methylbenzenesulfonate group.
1,1,1-Trifluoro-2-propanol: This is a simpler compound with only the trifluoromethyl group and a hydroxyl group.
Propriétés
Numéro CAS |
6189-13-5 |
|---|---|
Formule moléculaire |
C10H11F3O3S |
Poids moléculaire |
268.25 g/mol |
Nom IUPAC |
1,1,1-trifluoropropan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H11F3O3S/c1-7-3-5-9(6-4-7)17(14,15)16-8(2)10(11,12)13/h3-6,8H,1-2H3 |
Clé InChI |
DDSKJYCFYZVYTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


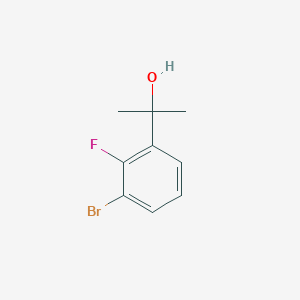
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
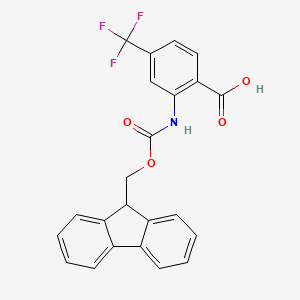
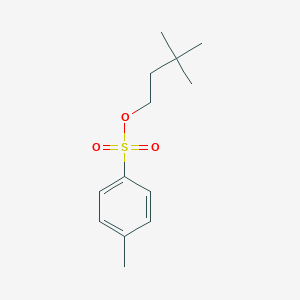
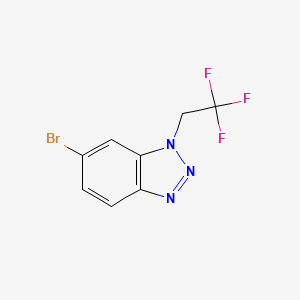
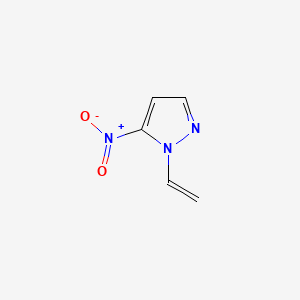
![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
